molecular formula C8H15NO2 B3020922 methyl (3R,4R)-4-methylpiperidine-3-carboxylate CAS No. 1009376-68-4

methyl (3R,4R)-4-methylpiperidine-3-carboxylate

Cat. No.: B3020922
CAS No.: 1009376-68-4
M. Wt: 157.213
InChI Key: OGSFGBNZYUWVFP-RQJHMYQMSA-N
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Description

Methyl (3R,4R)-4-methylpiperidine-3-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom. The presence of the methyl and carboxylate groups at specific positions on the ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4R)-4-methylpiperidine-3-carboxylate typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a piperidine derivative, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step . The esterification step can be carried out using reagents like methanol and sulfuric acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of methyl (3R,4R)-4-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3R,4R)-4-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and binding properties compared to its stereoisomers and other similar compounds. This uniqueness makes it valuable in applications requiring high selectivity and specificity .

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable tool in research and development.

Properties

IUPAC Name

methyl (3R,4R)-4-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSFGBNZYUWVFP-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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